REACTION_SMILES
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[Al+3:2].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[Cl-:20].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[NH4+:21].[OH:7][CH2:8][c:9]1[cH:10][cH:11][c:12]([CH2:15][CH2:16][C:17](=[O:18])[OH:19])[cH:13][cH:14]1>>[OH:7][CH2:8][c:9]1[cH:10][cH:11][c:12]([CH2:15][CH2:16][CH2:17][OH:18])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(O)CCc1ccc(CO)cc1
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Name
|
|
Type
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product
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Smiles
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OCCCc1ccc(CO)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |